molecular formula C9H18O3 B1589919 (R)-tert-Butyl 2-hydroxy-3-methylbutanoate CAS No. 4216-96-0

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Cat. No. B1589919
CAS RN: 4216-96-0
M. Wt: 174.24 g/mol
InChI Key: XQTIFSCLEWPKCF-SSDOTTSWSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “®-tert-Butyl 2-hydroxy-3-methylbutanoate”. More research is needed in this area .

Scientific Research Applications

  • Molecular Biology : Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . Although “®-tert-Butyl 2-hydroxy-3-methylbutanoate” is not directly mentioned, it could potentially be used in the production or study of these enzymes.

  • Pharmaceutical Formulations : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time . “®-tert-Butyl 2-hydroxy-3-methylbutanoate” could potentially be used in similar applications, given its structural similarity to tert-butyl alcohol.

  • Artificial Intelligence : While the compound itself is not directly mentioned, the development of advanced AI models like GPT-4o often involves complex computations and simulations that could potentially benefit from the use of advanced materials or compounds in the hardware used for these computations.

  • Bioelectronics : A novel hybrid material polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA) with robust mechanical strength, electrical performance and biocompatibility is developed . Given its structural similarity to other organic compounds, “®-tert-Butyl 2-hydroxy-3-methylbutanoate” could potentially be used in similar applications.

  • Quantum Physics : Wavefunction matching is a new method being used to solve challenging computational problems in quantum physics . While “®-tert-Butyl 2-hydroxy-3-methylbutanoate” is not directly mentioned, it could potentially be used in the production or study of these systems.

  • Chemical Synthesis : The compound could potentially be used in the synthesis of N-heterocycles via sulfinimines . Enantiopure tert-butanesulfinamide has been used extensively in the asymmetric synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

  • Drug Delivery : Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) have been successfully photopolymerised and characterised . Given its structural similarity to N-tert-butylacrylamide, “®-tert-Butyl 2-hydroxy-3-methylbutanoate” could potentially be used in similar applications. These hydrogels have the potential to be used in controlled release and targeted delivery devices .

  • Hydrogel Applications : Hydrogels have numerous applications in various processes ranging from industrial to biological . Given its potential use in the synthesis of thermo-sensitive terpolymer hydrogels , “®-tert-Butyl 2-hydroxy-3-methylbutanoate” could potentially be used in these applications.

Future Directions

The future directions for the study and application of “®-tert-Butyl 2-hydroxy-3-methylbutanoate” are not well-documented in the available literature. More research is needed in this area .

properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIFSCLEWPKCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513569
Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

CAS RN

4216-96-0
Record name 1,1-Dimethylethyl (2R)-2-hydroxy-3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4216-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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